molecular formula C9H17NO2 B1480312 2,2-Dimethoxy-6-azaspiro[3.4]octane CAS No. 2092515-39-2

2,2-Dimethoxy-6-azaspiro[3.4]octane

Cat. No.: B1480312
CAS No.: 2092515-39-2
M. Wt: 171.24 g/mol
InChI Key: DOIQAESWQCGFLE-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-6-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system

Preparation Methods

The synthesis of 2,2-Dimethoxy-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches focus on the annulation of the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .

Chemical Reactions Analysis

2,2-Dimethoxy-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Dimethoxy-6-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethoxy-6-azaspiro[3.4]octane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, its derivatives that inhibit EGFR function by binding to the receptor’s active site, thereby blocking the signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

2,2-Dimethoxy-6-azaspiro[3.4]octane can be compared with other spirocyclic compounds such as:

Properties

IUPAC Name

2,2-dimethoxy-6-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-11-9(12-2)5-8(6-9)3-4-10-7-8/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIQAESWQCGFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CCNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethoxy-6-azaspiro[3.4]octane
Reactant of Route 2
2,2-Dimethoxy-6-azaspiro[3.4]octane
Reactant of Route 3
2,2-Dimethoxy-6-azaspiro[3.4]octane
Reactant of Route 4
2,2-Dimethoxy-6-azaspiro[3.4]octane
Reactant of Route 5
2,2-Dimethoxy-6-azaspiro[3.4]octane
Reactant of Route 6
2,2-Dimethoxy-6-azaspiro[3.4]octane

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